molecular formula C10H11F3N2OS B14948214 1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea

1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea

Katalognummer: B14948214
Molekulargewicht: 264.27 g/mol
InChI-Schlüssel: YRUQQTOSETWSHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea is a chemical compound with the molecular formula C10H11F3N2OS It is known for its unique structural features, which include a trifluoromethoxy group attached to a phenyl ring and a thiourea moiety

Vorbereitungsmethoden

The synthesis of 1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea typically involves the reaction of 4-(trifluoromethoxy)aniline with ethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials into the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea involves its interaction with specific molecular targets. For instance, in plant biology, it has been shown to interact with gibberellin receptors, promoting plant growth by mimicking the effects of natural gibberellins. The compound forms hydrogen bonds with key residues in the receptor, enhancing its binding affinity and biological activity .

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea can be compared with other thiourea derivatives, such as:

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H11F3N2OS

Molekulargewicht

264.27 g/mol

IUPAC-Name

1-ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea

InChI

InChI=1S/C10H11F3N2OS/c1-2-14-9(17)15-7-3-5-8(6-4-7)16-10(11,12)13/h3-6H,2H2,1H3,(H2,14,15,17)

InChI-Schlüssel

YRUQQTOSETWSHS-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=S)NC1=CC=C(C=C1)OC(F)(F)F

Löslichkeit

>39.6 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.